molecular formula Ru B045886 Ruthenium CAS No. 7440-18-8

Ruthenium

Número de catálogo: B045886
Número CAS: 7440-18-8
Peso molecular: 101.1 g/mol
Clave InChI: KJTLSVCANCCWHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ruthenium (Ru) is a transition metal in Group 8 of the periodic table, positioned below iron. It exhibits a wide range of oxidation states (−2 to +8), with +2, +3, and +4 being the most stable and prevalent . As a noble metal, this compound is resistant to non-oxidizing acids but displays catalytic versatility akin to non-noble metals, particularly in hydrogenation, oxidation, and olefin metathesis reactions . Its coordination chemistry is exceptionally rich, enabling diverse applications in catalysis (e.g., Grubbs and Noyori catalysts), materials science, and biomedicine .

This compound complexes have gained prominence in oncology, with compounds like RAPTA-C and NAMI-A showing selective cytotoxicity toward cancer cells while minimizing systemic toxicity—a key advantage over platinum-based drugs like cisplatin . Additionally, this compound’s redox activity and photochemical properties make it promising for sensing technologies and energy conversion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El rutenio se puede preparar a través de varias rutas sintéticas. Un método común implica la reducción del nitrato de rutenio nitrosilo con borohidruro de sodio en un reactor de flujo. Este método permite la síntesis de nanopartículas de rutenio con tamaños ajustables . Otro enfoque implica el uso de catalizadores de rutenio soportados en materiales nanométricos, que se preparan utilizando materiales de soporte, precursores y nanopartículas de rutenio .

Métodos de Producción Industrial: En entornos industriales, el rutenio a menudo se extrae de los minerales de platino. El proceso de extracción implica varios pasos, incluida la trituración del mineral, la flotación y la fundición. El concentrado resultante se trata luego con agua regia para disolver los metales del grupo del platino. El rutenio se separa de la solución a través de una serie de reacciones químicas, incluida la precipitación y la extracción con solventes .

Análisis De Reacciones Químicas

Tipos de Reacciones: El rutenio experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Es conocido por sus propiedades catalíticas, particularmente en las reacciones de hidrogenación e hidrólisis . El rutenio también puede participar en reacciones de oxidación, como la oxidación de alcoholes a ácidos carboxílicos utilizando tetróxido de rutenio .

Reactivos y Condiciones Comunes:

    Oxidación: El tetróxido de rutenio (RuO4) es un poderoso agente oxidante que se utiliza en la oxidación de alcoholes y alquenos.

    Reducción: Los catalizadores de rutenio se utilizan comúnmente en reacciones de hidrogenación, donde se utiliza gas hidrógeno para reducir compuestos orgánicos.

    Sustitución: Los complejos de rutenio pueden experimentar reacciones de sustitución de ligandos, donde un ligando es reemplazado por otro.

Productos Principales:

Aplicaciones Científicas De Investigación

Catalytic Applications

Ruthenium complexes are widely utilized as catalysts in organic synthesis and industrial processes. Their ability to facilitate various reactions makes them invaluable in both academic and commercial settings.

Hydrogenation Reactions

This compound catalysts are particularly effective in hydrogenation reactions, which are crucial for the production of fine chemicals and pharmaceuticals. Recent studies have demonstrated their use in:

  • Semihydrogenation of Alkynes : this compound pincer complexes have shown remarkable efficiency in converting alkynes to alkenes with high selectivity and yield. For instance, magnesium pincer complexes catalyze this transformation through metal-ligand cooperation, achieving excellent results under mild conditions .
  • Hydrogenation of Alkenes : These catalysts also promote the hydrogenation of alkenes, yielding saturated hydrocarbons efficiently .

Electrocatalysis

This compound is employed in electrocatalytic processes, particularly in fuel cells and water splitting applications. This compound-cobalt nanoalloys encapsulated in nitrogen-doped graphene have been identified as active electrocatalysts for hydrogen production in alkaline media, showcasing high activity and stability .

Catalytic Process Catalyst Type Yield/Selectivity
Semihydrogenation of AlkynesThis compound Pincer ComplexesHigh
Hydrogenation of AlkenesThis compound CatalystsExcellent
Electrocatalytic Hydrogen ProductionRu-Co NanoalloysHigh Activity

Biomedical Applications

This compound complexes are emerging as promising candidates in cancer therapy due to their unique interactions with biological molecules.

Antitumor Activity

This compound complexes have been investigated for their potential as antitumor agents. They exhibit mechanisms such as:

  • Targeting DNA and Mitochondria : this compound compounds can selectively bind to DNA, inducing apoptosis in cancer cells. For instance, Ru(II) complexes have been shown to effectively target cellular structures like mitochondria, enhancing their therapeutic efficacy against various cancer types .
  • Photodynamic Therapy (PDT) : Certain this compound complexes serve as photosensitizers in PDT, generating reactive oxygen species upon light activation to selectively destroy tumor cells. A notable example is the Ru(II) complex TLD1443, currently undergoing clinical trials for bladder cancer treatment .

Diagnostic Applications

This compound-based probes are utilized for imaging and monitoring biological processes:

  • Bioimaging Agents : this compound complexes can be employed as fluorescent probes for real-time imaging of cellular components, aiding in tumor diagnosis and monitoring therapeutic responses .
Biomedical Application Mechanism/Use Outcome
Antitumor ActivityDNA Binding/Mitochondrial TargetingInduces Apoptosis
Photodynamic TherapyPhotosensitizerTumor Cell Destruction
BioimagingFluorescent ProbesReal-time Cellular Imaging

Future Perspectives

The ongoing research into this compound's applications reveals its potential across various fields. As advancements continue, the integration of this compound complexes into new technologies—such as nanotechnology and personalized medicine—holds promise for enhanced efficacy and specificity in both industrial and biomedical applications.

Case Studies

  • A study highlighted the use of a lipophilic Ru(II) complex that serves as a fluorescent probe targeting specific organelles within cancer cells, demonstrating comparable cytotoxicity to traditional chemotherapeutics like cisplatin .
  • Another investigation focused on the development of this compound-based nanocomplexes that not only exhibit direct antitumor effects but also act as effective catalysts and imaging agents .

Comparación Con Compuestos Similares

Ruthenium vs. Platinum-Group Metals

Platinum (Pt):

  • Mechanisms and Selectivity: Platinum drugs (e.g., cisplatin) directly bind DNA, causing cross-linking and apoptosis. This compound complexes, however, often target proteins (e.g., serum albumin) or exhibit "activation by reduction," selectively releasing active species in hypoxic tumor environments .
  • Cytotoxicity and Side Effects: this compound compounds generally show lower potency than cisplatin but reduced nephrotoxicity and neurotoxicity. For example, RAPTA-C demonstrates negligible cytotoxicity in vitro but significant tumor-inhibiting activity in vivo, highlighting its prodrug behavior .
  • Resistance Factors: this compound complexes exhibit lower resistance factors than cisplatin, partly due to their ability to bypass platinum-specific resistance mechanisms .

Osmium (Os):

  • Cytotoxicity Trends: Osmium(II) analogs often surpass this compound(II) complexes in cytotoxicity, particularly with arene or phosphane ligands. For instance, Os(II)-p-cymene complexes with alkyl/perfluoroalkyl groups show enhanced selectivity toward cancer cells . However, ligand systems and cell lines critically influence outcomes. Thiosemicarbazone complexes of Ru(II) and Os(II) exhibit comparable activity, while 2-phenylbenzothiazole Os(II) complexes outperform their Ru(II) counterparts .
  • Biological Targets: Os(II) compounds tend to target topoisomerase IIα, whereas Ru(II) complexes may engage multiple pathways, including DNA binding and protein inhibition .

Table 1: Comparative Anticancer Activity of Ru, Pt, and Os Complexes

Parameter This compound Complexes Platinum Complexes Osmium Complexes
Primary Target Proteins/DNA DNA Topoisomerase IIα
Resistance Factor Low High Moderate
Selectivity High (tumor microenvironment) Low Moderate-High
In Vivo Efficacy Strong (e.g., RAPTA-C) Strong (e.g., cisplatin) Emerging (e.g., Os-arene)
Key Reference

This compound vs. Iron-Group Metals

  • Oxidation States and Binding: Both Ru and Fe commonly adopt +2 and +3 states. This compound mimics iron’s protein-binding behavior in physiological environments, binding to serum albumin and transferrin, which aids tumor targeting .
  • Biological Roles: Iron is central to oxygen transport (hemoglobin) and electron transfer (cytochromes).

This compound(II) vs. This compound(III) Complexes

  • Anticancer Mechanisms: Ru(II)-arene complexes (e.g., RM175) intercalate DNA and inhibit topoisomerases, while Ru(III) prodrugs (e.g., NAMI-A) undergo reduction to active Ru(II) species in tumors .
  • Catalytic Activity: Ru(II) polypyridyl complexes are prized for photodynamic therapy due to tunable luminescence, whereas Ru(III) complexes dominate industrial catalysis (e.g., ammonia synthesis) .

Actividad Biológica

Ruthenium, a member of the platinum group metals, has garnered significant attention in recent years for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound compounds, focusing on their cytotoxic properties, antimicrobial effects, and potential applications in cancer therapy.

Overview of this compound Compounds

This compound can exist in multiple oxidation states, primarily Ru(II) and Ru(III), which allows it to form various complexes with different ligands. These complexes exhibit unique biological activities due to their ability to interact with biological molecules such as DNA and proteins.

Anticancer Activity

Recent studies have demonstrated that this compound complexes possess significant anticancer properties. For instance, this compound arene complexes bearing N,N-chelating ligands have shown promising results against various cancer cell lines, including ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) .

Case Study: this compound Arene Complexes

  • Complexes Studied : JHOR10 and JHOR11
  • Cell Lines Tested : A2780 (ovarian), HCT116 (colorectal), HCT116-Dox (doxorubicin-resistant)
  • Findings :
    • JHOR11 exhibited a lower IC50 (5.5 μM) in sensitive HCT116 cells compared to cisplatin.
    • In doxorubicin-resistant cells, JHOR11 maintained an IC50 of 6.8 μM, indicating effectiveness against multidrug resistance.
    • Mechanisms of action included the induction of reactive oxygen species (ROS), leading to autophagy and cellular senescence .
ComplexCell LineIC50 (μM)Mechanism of Action
JHOR10A2780>50Not effective
JHOR11A27805.5Induces ROS, autophagy
JHOR11HCT1166.8Induces ROS, effective against MDR

Antimicrobial Activity

This compound complexes also exhibit notable antimicrobial properties. They have been shown to be particularly effective against Gram-positive bacteria while displaying limited activity against Gram-negative strains.

Antimicrobial Efficacy

  • Active Against :
    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes
    • Fungi: Candida albicans
  • Limited Activity Against :
    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa .

The mechanisms by which this compound compounds exert their biological effects are multifaceted:

  • DNA Interaction : this compound complexes can bind to DNA, disrupting replication and transcription processes.
  • ROS Production : Many complexes induce oxidative stress through ROS generation, leading to cell death via apoptosis or senescence.
  • Cell Cycle Arrest : Some this compound compounds cause cell cycle arrest in cancer cells, preventing proliferation.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ruthenium nanoparticles, and how can their size distribution be controlled?

this compound nanoparticles are commonly synthesized via reverse microemulsion, chemical reduction, or sol-gel methods. To control size distribution, parameters such as surfactant concentration, reducing agent ratio, and reaction temperature must be optimized. For example, the Taguchi orthogonal array design can systematically identify critical factors (e.g., water-to-surfactant ratio) to minimize polydispersity .

Q. What techniques are used to characterize this compound complexes' electronic structures?

UV-vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy (XAS) are standard for probing electronic properties. Time-dependent density functional theory (TD-DFT) calculations validate experimental spectra, enabling precise assignment of charge-transfer transitions in Ru(II) polypyridyl sensitizers .

Q. What factors influence the Z-selectivity of this compound catalysts in olefin metathesis?

Z-selectivity is governed by steric and electronic effects in chelated Ru catalysts. Bulky ligands (e.g., dithiolates) restrict metallacyclobutane intermediate conformations, favoring Z-olefin formation. Computational studies on ruthenacyclobutane stability provide mechanistic insights .

Q. How do this compound complexes interact with DNA, and what techniques assess these interactions?

Ru complexes bind DNA via intercalation, groove binding, or covalent adduct formation. Techniques like circular dichroism (CD), fluorescence quenching, and gel electrophoresis quantify binding affinity and mode. For example, Ru polypyridyl complexes exhibit distinct CD spectral shifts upon intercalation .

Q. What are the key considerations when integrating this compound-based catalysts into photoelectrochemical cells?

Protonation states of carboxylic anchors and orbital alignment with TiO₂ conduction bands critically affect electron injection efficiency. Purified N3 and N621 dyes achieve >10% power conversion efficiency, validated by DFT-TDDFT studies .

Advanced Research Questions

Q. How can orthogonal experimental design optimize this compound nanoparticle synthesis parameters?

Taguchi factorial design reduces experimental runs while identifying statistically significant factors (e.g., precursor concentration). ANOVA analysis prioritizes variables affecting particle size, enabling targeted optimization of narrow size distributions (<5 nm) .

Q. How do DFT studies complement experimental data in designing this compound-based sensitizers?

DFT calculates molecular orbital energies, predicting charge-transfer dynamics and optical absorption spectra. For Ru dyes, protonation of -COOH groups shifts LUMO energy levels, aligning them with TiO₂ bands for enhanced electron transfer—confirmed by experimental IPCE curves .

Q. How can steric and electronic modifications of this compound catalysts enhance Z-selectivity in ethenolysis?

Chelate ring size and ligand substitution (e.g., pyridine vs. indenylidene) modulate metallacyclobutane stability. Experimental kinetics and DFT show that larger chelates (7-membered vs. 6-membered) reduce transition-state strain, improving Z-selectivity up to 95% .

Q. What methodologies resolve contradictions in XRF quantification of this compound content?

Discrepancies in XRF data arise from inaccurate fluorescence yields (FPs) or Coster-Kronig probabilities. Experimental determination using synchrotron radiation (e.g., PTB beamline) calibrates FPs, reducing errors in Ru quantification for semiconductor applications .

Q. How do mixed-valent this compound complexes' electronic properties impact their application in molecular computing?

Robin-Day class II/III Ru dimers exhibit delocalized electronic structures, enabling charge polarization for quantum-dot cellular automata (QCA). B3LYP/3-21G calculations predict geometries and orbital localization, guiding synthetic design for logic gate functionality .

Q. Methodological Guidelines

  • Experimental Design : Use Taguchi or factorial designs to minimize synthesis variables .
  • Data Validation : Cross-reference XRF/spectroscopic data with DFT calculations to resolve inconsistencies .
  • Catalyst Optimization : Combine steric maps (e.g., SambVca) with kinetic studies to refine Z-selectivity .
  • Biomedical Applications : Employ fluorescence lifetime imaging (FLIM) to track Ru complex uptake in live cells .

Propiedades

IUPAC Name

ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064687
Record name Ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Lustrous metal; [Merck Index], Solid
Record name Ruthenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/73
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-18-8
Record name Ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUTHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UI0TKC3U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

2334 °C
Record name Ruthenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.